4-(3-amino-1H-pyrazol-1-yl)butanenitrile
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Overview
Description
4-(3-amino-1H-pyrazol-1-yl)butanenitrile is an organic compound with the molecular formula C7H10N4. It features a pyrazole ring substituted with an amino group at the 3-position and a butanenitrile group at the 4-position.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, including receptors or enzymes such as p38mapk, and different kinases .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects .
Result of Action
Pyrazole derivatives are known to have a variety of effects at the molecular and cellular level .
Preparation Methods
The synthesis of 4-(3-amino-1H-pyrazol-1-yl)butanenitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3-amino-1H-pyrazole with 4-chlorobutanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
4-(3-amino-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. Major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles .
Scientific Research Applications
4-(3-amino-1H-pyrazol-1-yl)butanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
4-(3-amino-1H-pyrazol-1-yl)butanenitrile can be compared with other similar compounds, such as:
3-amino-1H-pyrazole: Lacks the butanenitrile group, making it less versatile in certain synthetic applications.
4-amino-1H-pyrazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-amino-1H-pyrazole: Another positional isomer with distinct properties and uses.
The uniqueness of this compound lies in its combination of the pyrazole ring with both an amino group and a butanenitrile group, providing a versatile scaffold for further functionalization and application .
Properties
IUPAC Name |
4-(3-aminopyrazol-1-yl)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDETKBCPNBLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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